

Technical Guide: (E)-Methyl 4-phenylbut-2-enoate (CAS No. 34541-75-8)

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Compound of Interest		
Compound Name:	(E)-Methyl 4-phenylbut-2-enoate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 4-phenylbut-2-enoate, a derivative of cinnamic acid, is a compound of interest in chemical synthesis and drug discovery. Its structure, featuring a phenyl group and an α,β -unsaturated ester, makes it a versatile building block for the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a focal point for research and development.[1][2] This technical guide provides a comprehensive overview of (E)-Methyl 4-phenylbut-2-enoate, including its chemical properties, synthesis methodologies, spectral data, and potential applications in drug development, with a focus on its role within the broader context of cinnamic acid derivatives' biological activities.

Chemical and Physical Properties

(E)-Methyl 4-phenylbut-2-enoate is an organic compound with the chemical formula $C_{11}H_{12}O_2$.[3][4] Its key identifiers and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	34541-75-8	[3][4]
Molecular Formula	C11H12O2	[3][4]
Molecular Weight	176.21 g/mol	[3][4]
IUPAC Name	methyl (E)-4-phenylbut-2- enoate	[3]
Synonyms	Methyl (E)-4-phenyl-2- butenoate, (2E)-4-Phenylbut-2- enoic acid methyl ester	[3]
Predicted Boiling Point	264.3 ± 19.0 °C	[4]
Predicted Density	1.043 ± 0.06 g/cm ³	[4]

Synthesis Methodologies

The synthesis of **(E)-Methyl 4-phenylbut-2-enoate** can be achieved through several established organic reactions. The choice of method may depend on the availability of starting materials, desired scale, and stereoselectivity.

Fischer Esterification

A straightforward method for the synthesis of methyl esters, including cinnamates, is the Fischer esterification of the corresponding carboxylic acid.[5][6]

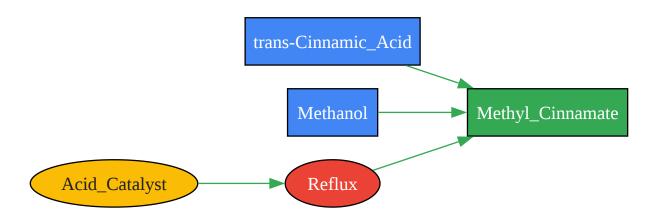
Experimental Protocol:

- In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or ptoluenesulfonic acid.[5]
- Reflux the mixture for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]



- After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent, such as diethyl ether.[6]
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl cinnamate.[6]
- Purify the product by column chromatography on silica gel.[5]

Logical Relationship of Fischer Esterification:



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Caption: Fischer esterification of trans-cinnamic acid.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to synthesize α,β -unsaturated esters.[7]

Experimental Protocol (General):

- Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., n-butyllithium).
- React the ylide with an appropriate aldehyde or ketone. For (E)-Methyl 4-phenylbut-2-enoate, this would involve a stabilized ylide derived from a methyl haloacetate and phenylacetaldehyde.



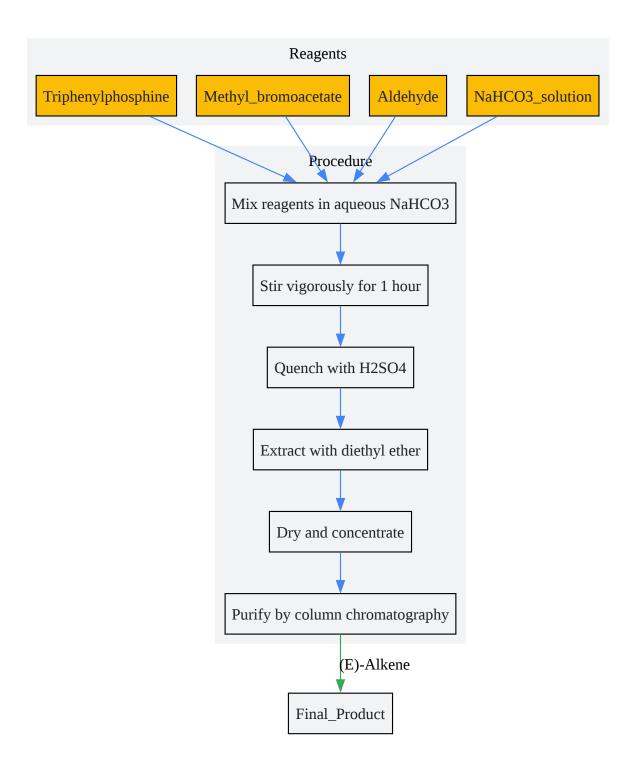




- The reaction typically proceeds at room temperature or with gentle heating.
- Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Experimental Workflow for a One-Pot Aqueous Wittig Reaction:





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Caption: General workflow for a one-pot aqueous Wittig reaction.[8]



Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9]

Experimental Protocol (General):

- In a reaction vessel, combine the aryl or vinyl halide, the alkene (in this case, methyl acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine).
- The reaction is typically carried out in an inert solvent under an inert atmosphere.
- Heat the reaction mixture, monitoring its progress by TLC or GC.
- Upon completion, the reaction is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography.

Cross-Metathesis

Olefin cross-metathesis, often utilizing Grubbs' catalysts, is a powerful method for the formation of new carbon-carbon double bonds.

Experimental Protocol (General):

- In a reaction vessel under an inert atmosphere, dissolve the two alkene starting materials (e.g., styrene and methyl acrylate) in a suitable degassed solvent (e.g., dichloromethane).
- Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
- Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.
- Upon completion, quench the reaction and purify the product by column chromatography.

Spectral Data

While specific, authenticated spectra for **(E)-Methyl 4-phenylbut-2-enoate** are not readily available in the public domain, the expected spectral characteristics can be inferred from the structure and data for similar compounds.



4.1. ¹H NMR Spectroscopy

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
O-CH ₃	~3.7	S	-
CH2-Ph	~2.8	d	~7
=CH-CH ₂	~7.0	dt	~15.6, ~7
O=C-CH=	~5.8	d	~15.6
Ar-H	7.2-7.4	m	-

4.2. ¹³C NMR Spectroscopy

Carbon	Expected Chemical Shift (ppm)	
O-CH₃	~51	
CH ₂ -Ph	~35	
=CH-CH ₂	~148	
O=C-CH=	~121	
Ar-C	~126-140	
C=O	~167	

4.3. Infrared (IR) Spectroscopy



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (ester)	~1720	Strong, sharp
C=C (alkene)	~1640	Medium
C-H (aromatic)	~3030	Medium
C-H (alkane)	~2950	Medium
C-O (ester)	~1250-1150	Strong

4.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and further fragmentation of the alkyl chain.[10][11][12]

Applications in Drug Development and Biological Activity

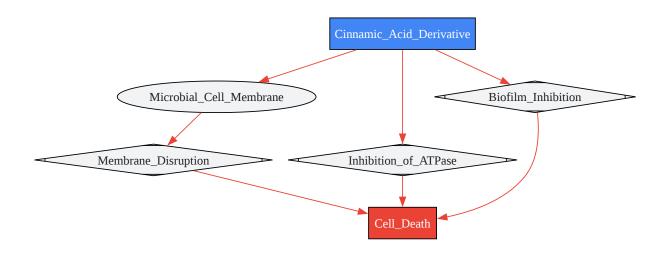
(E)-Methyl 4-phenylbut-2-enoate belongs to the class of cinnamic acid derivatives, which are widely recognized for their diverse pharmacological activities.[1][13] While specific studies on this exact molecule are limited, its structural similarity to other bioactive cinnamates suggests potential for similar applications.

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated antibacterial and antifungal properties.[2][14] The proposed mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.[2][15][16] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate microbial cell walls.

Potential Antimicrobial Signaling Pathway Involvement:





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Caption: Proposed antimicrobial mechanisms of cinnamic acid derivatives.[16]

Anti-inflammatory Activity

Many cinnamic acid derivatives exhibit anti-inflammatory effects.[1] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][15] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. [15] Some derivatives may also modulate other inflammatory pathways, including the MAPK and PI3K/Akt signaling pathways.[17]

Anti-inflammatory Signaling Pathway:



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Caption: Inhibition of the NF-kB signaling pathway by cinnamic acid derivatives.[15]

Anticancer Potential

The inhibition of protein kinases is a significant strategy in anticancer drug design. Cinnamic acid derivatives have been investigated as inhibitors of various oncogenic protein kinases.[13] Their ability to modulate signaling pathways involved in cell proliferation and survival, such as the NF-kB and PI3K/Akt pathways, also contributes to their potential as anticancer agents.[17] [18]

Conclusion

(E)-Methyl 4-phenylbut-2-enoate is a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. As a member of the cinnamic acid derivative family, it is positioned within a class of compounds with established biological relevance. The synthetic routes to this molecule are well-understood, and its structure provides a scaffold for the development of novel therapeutic agents targeting inflammation, microbial infections, and potentially cancer. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of **(E)-Methyl 4-phenylbut-2-enoate** and to explore its full potential in drug discovery and development.

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